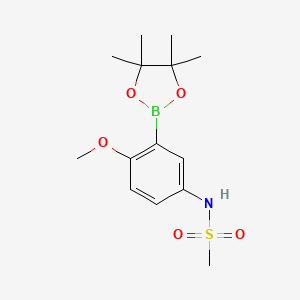
(S)-2-Amino-6-((S)-2-hydroxypropanamido)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a hydroxypropionyl group attached to the nitrogen atom at the sixth position of the lysine molecule. Its structure and functional groups make it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE typically involves the reaction of L-lysine with (S)-2-hydroxypropanoic acid under specific conditions. The process may include the use of protecting groups to ensure selective modification of the lysine molecule. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of N6-((S)-2-OXO-PROPANOYL)-L-LYSINE.
Reduction: Regeneration of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE.
Substitution: Formation of N6-((S)-2-HYDROXYPROPANOYL)-N-ALKYL-L-LYSINE derivatives.
Wissenschaftliche Forschungsanwendungen
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and biochemical assays.
Wirkmechanismus
The mechanism by which N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE exerts its effects involves its interaction with specific molecular targets. The hydroxypropionyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This compound can also participate in metabolic pathways, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-ACETYL-L-LYSINE: Similar structure but with an acetyl group instead of a hydroxypropionyl group.
N6-METHYL-L-LYSINE: Features a methyl group at the sixth position.
N6-SUCCINYL-L-LYSINE: Contains a succinyl group at the sixth position.
Uniqueness
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C9H18N2O4 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(2S)-2-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 |
InChI-Schlüssel |
TVFTZQHBUQYHFH-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
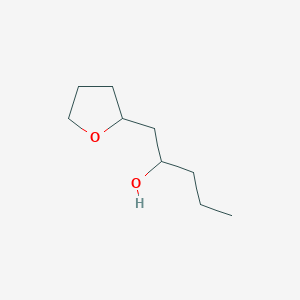

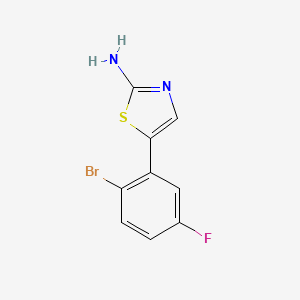
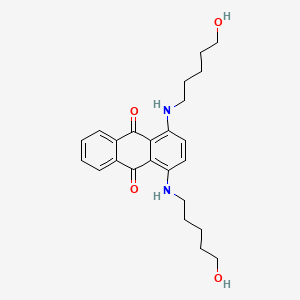

![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)
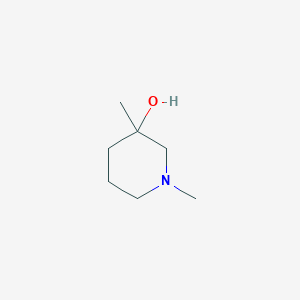
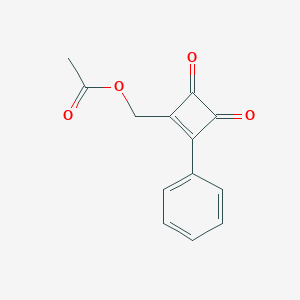
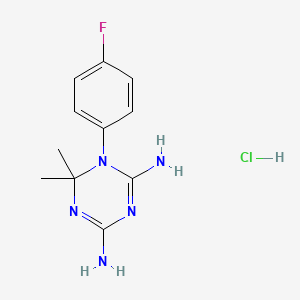
![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)

